Ethyl 3-[4-ethyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-[4-ethyl-2-(4-methylphenyl)-3,5-dioxo-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c1-4-21-15(23)12(13-18-14(27-20-13)16(24)26-5-2)19-22(17(21)25)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHBTHDWVHHETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=NN(C1=O)C2=CC=C(C=C2)C)C3=NOC(=N3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[4-ethyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the oxadiazole family and features a complex structure characterized by multiple functional groups. Its molecular formula is and it has a CAS number of 932974-35-1. The structural features of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N6O4 |
| Molecular Weight | 420.46 g/mol |
| CAS Number | 932974-35-1 |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. The structure-activity relationship (SAR) suggests that the presence of specific substituents on the phenyl ring enhances cytotoxic activity against various cancer cell lines.
- Case Study: Antitumor Activity
- A study investigated the anticancer potential of similar oxadiazole derivatives against HepG2 (hepatocellular carcinoma) cell lines. The results showed that certain derivatives had IC50 values in the range of 1.61 to 1.98 µg/mL, indicating potent cytotoxic effects .
- The study highlighted that electron-donating groups at specific positions on the phenyl ring significantly increased activity.
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity exhibited by derivatives related to this compound. The anticonvulsant effects were evaluated using established models such as the maximal electroshock (MES) test.
- Case Study: Anticonvulsant Effects
The biological mechanisms underlying the activities of these compounds are still under investigation. Preliminary findings suggest that the interaction with cellular targets involved in proliferation and apoptosis pathways may play a crucial role.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the substituents on the oxadiazole ring can lead to varied biological activities:
| Substituent | Effect on Activity |
|---|---|
| Methyl group at position 4 | Increases cytotoxicity |
| Halogen substitutions on phenyl ring | Enhances anticonvulsant effects |
| Presence of dioxo groups | Critical for anticancer activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Comparative Analyses
Substituent Effects on Lipophilicity and Solubility
- The 4-ethyl group on the triazine in the target compound increases lipophilicity compared to the 4-methyl analog (357.33 g/mol vs. 397.38 g/mol) . This may enhance membrane permeability but reduce aqueous solubility.
- In contrast, the methylsulfonyl substituent in the oxadiazole derivative (C₁₂H₁₂N₂O₅S) improves solubility due to polar sulfonyl interactions, though at the cost of reduced metabolic stability .
This is absent in simpler triazole derivatives like Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate (C₁₁H₁₁N₃O₂), which exhibit weaker intermolecular interactions . The triazin-3,5-dione core introduces two carbonyl groups, increasing acidity compared to monoketone analogs. For example, 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives (as in ) show pKa values between 8.2–10.5 in non-aqueous solvents, suggesting the target compound may exhibit similar or stronger acidic properties.
Biological Relevance
- Compounds with 4-methylphenyl groups (e.g., ) are often explored for antimicrobial activity, while oxadiazole-containing derivatives (e.g., ) are studied for anti-inflammatory or anticancer effects. The target compound’s dual heterocyclic framework may synergize these activities.
Research Findings and Implications
- Synthetic Challenges: The ethyl-substituted triazine requires precise control during cyclization to avoid side products, as noted in triazinone synthesis protocols .
- Thermodynamic Stability : The oxadiazole-triazine combination likely enhances thermal stability compared to thiazole or isoxazole analogs (e.g., ), which are prone to ring-opening under acidic conditions.
- Future Directions : Structure-activity relationship (SAR) studies should explore replacing the ethyl group with bulkier alkyl chains or polar substituents to optimize bioavailability .
Q & A
Q. Resolution Approach :
Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
Use structure-activity relationship (SAR) studies to isolate functional group contributions .
Advanced: How can computational methods optimize synthetic pathways?
- Density Functional Theory (DFT) : Model transition states to predict reaction barriers for key steps (e.g., triazine ring closure) .
- Retrosynthetic Analysis : Tools like Synthia or Reaxys propose viable routes by fragmenting the molecule into commercially available precursors .
- Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts for esterification or cyclization .
Validation : Cross-check computational results with small-scale experimental trials .
Basic: What biological screening assays are appropriate for initial activity profiling?
- In Vitro Assays :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values .
- Anti-inflammatory Activity : Quantify TNF-α suppression in LPS-stimulated macrophages via ELISA .
- Protein Binding : Fluorescence quenching assays with human serum albumin (HSA) to determine binding constants (Kd) .
Note : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) to benchmark activity .
Advanced: How can reaction conditions be tailored to improve triazinone ring stability?
The triazinone moiety is prone to hydrolysis under acidic/basic conditions. Mitigation strategies include:
- pH Control : Maintain neutral conditions (pH 6.5–7.5) during synthesis .
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites .
- Low-Temperature Techniques : Perform ring-closing reactions at 0–5°C to minimize degradation .
Validation : Monitor stability via ¹H NMR over 24-hour periods .
Advanced: What analytical techniques resolve ambiguities in stereochemistry or tautomerism?
- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria in the triazinone ring) .
- Dynamic NMR : Detect tautomerization rates in deuterated DMSO or CDCl₃ .
- Vibrational Spectroscopy (IR) : Identify carbonyl stretching frequencies to distinguish tautomers .
Case Study : For Ethyl 4-methylthiadiazole-5-carboxylate analogues, X-ray structures confirmed the dominance of the keto form .
Basic: What are the key physicochemical properties influencing drug-likeness?
- LogP : Use shake-flask methods or HPLC retention times to assess hydrophobicity. Target LogP 2–5 for optimal membrane permeability .
- Solubility : Determine in PBS (pH 7.4) via nephelometry. Modify ester groups (e.g., ethyl to PEGylated) to enhance aqueous solubility .
- Thermal Stability : Perform DSC/TGA to identify decomposition temperatures (>150°C preferred) .
Advanced: How can metabolic stability be evaluated preclinically?
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- CYP450 Inhibition : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .
- Metabolite ID : HRMS/MS to characterize phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
